Baumycins

Description

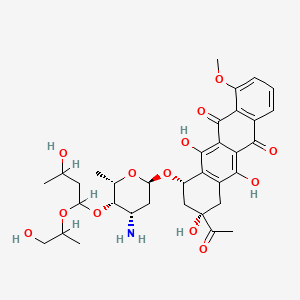

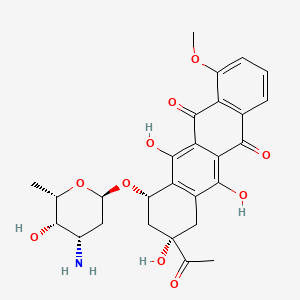

members of the daunomycin group from Streptomyces; RN given refers to baumycin A1; structure

Structure

3D Structure

Properties

CAS No. |

64314-28-9 |

|---|---|

Molecular Formula |

C34H43NO13 |

Molecular Weight |

673.7 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C34H43NO13/c1-14(37)9-23(45-15(2)13-36)48-33-16(3)46-24(10-20(33)35)47-22-12-34(43,17(4)38)11-19-26(22)32(42)28-27(30(19)40)29(39)18-7-6-8-21(44-5)25(18)31(28)41/h6-8,14-16,20,22-24,33,36-37,40,42-43H,9-13,35H2,1-5H3/t14?,15?,16-,20-,22-,23?,24-,33+,34-/m0/s1 |

InChI Key |

MWURQTZZKGQQIE-GRZLGHIZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

Synonyms |

aumycins baumycins, baumycin A2 baumycins, baumycin B1 baumycins, baumycin B2 baumycins, baumycin C1 baumycins, baumycin C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Baumycin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of Baumycin A1, an anthracycline antibiotic. The information is compiled to support research and development efforts in oncology and medicinal chemistry.

Chemical Structure and Properties

Baumycin A1 is a member of the baumycin complex, which are analogs of the potent chemotherapeutic agent daunorubicin. The structure of Baumycin A1 was first elucidated by Takahashi et al. in 1977.[1] It is produced by strains of Streptomyces.

The chemical structure of Baumycin A1 is defined by the following SMILES notation: OC1=C(C(C2=CC=CC(OC)=C2C3=O)=O)C3=C(O)C4=C1C--INVALID-LINK--=O)(O)C[C@@H]4O[C@H]5C--INVALID-LINK--C)OC(CC(O)C)OC(C)CO)N

Physicochemical Properties

A summary of the key quantitative data for Baumycin A1 is presented in the table below. These values have been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₃₄H₄₁NO₁₄ |

| Molecular Weight | 687.69 g/mol |

| Canonical SMILES | OC1=C(C(C2=CC=CC(OC)=C2C3=O)=O)C3=C(O)C4=C1C--INVALID-LINK--(O)C[C@@H]4O[C@H]5C--INVALID-LINK--C)OC(CC(O)C)OC(C)CO">C@@HN |

| IUPAC Name | (8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-5-[(2S)-2-[(2S)-2-hydroxypropoxy]propanoxy]-6-methyloxan-2-yl]oxy]-8-(2-hydroxyacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydronaphthacene-5,12-dione |

| CAS Number | 64314-28-9 |

Biological Activity and Mechanism of Action

As a daunorubicin analog, Baumycin A1 is classified as an antitumor antibiotic.[1] Anthracyclines, the class of compounds to which Baumycin A1 belongs, are well-established as potent antineoplastic agents. Their primary mechanism of action involves the intercalation into DNA, thereby inhibiting the synthesis of nucleic acids, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the induction of apoptosis in rapidly dividing cancer cells.

Experimental Protocols

The following outlines a generalized experimental protocol for the isolation and characterization of Baumycin A1 from a producing microorganism, based on common methodologies for anthracycline antibiotics.

3.1. Fermentation and Isolation

-

Cultivation of Microorganism: A Baumycin-producing strain of Streptomyces is cultured in a suitable liquid fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out for a period of several days to allow for the accumulation of the antibiotic.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The Baumycin complex is then extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate or chloroform.

-

Purification: The crude extract is concentrated under reduced pressure. The separation of the individual baumycins, including Baumycin A1, is typically achieved through chromatographic techniques. This may involve column chromatography on silica gel or other stationary phases, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

3.2. Structural Characterization

The elucidation of the chemical structure of Baumycin A1 involves a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline core.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the general mechanism of action for anthracyclines and a typical workflow for the discovery and characterization of novel antibiotics like Baumycin A1.

References

The Baumycin Biosynthesis Pathway in Streptomyces peucetius: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Molecular Underpinnings of Baumycin Production, a Key Side-Branch of the Doxorubicin Biosynthetic Pathway.

This technical guide provides a comprehensive overview of the baumycin biosynthesis pathway in Streptomyces peucetius, the producer of the clinically important anticancer agents daunorubicin (DNR) and doxorubicin (DXR). Baumycins are glycosylated derivatives of DNR and DXR, representing a significant metabolic side-branch in the biosynthesis of these anthracyclines. Understanding the baumycin pathway is crucial for researchers, scientists, and drug development professionals seeking to optimize DNR and DXR production through metabolic engineering and to explore the potential biological activities of baumycin-related compounds.

The Core Biosynthetic Machinery: Diverting from Doxorubicin Synthesis

The biosynthesis of this compound is intricately linked to the well-characterized doxorubicin pathway. The core of this pathway involves the synthesis of the aglycone ε-rhodomycinone from a propionyl-CoA starter unit and nine malonyl-CoA extender units by a type II polyketide synthase (PKS).[1] This aglycone is then glycosylated with TDP-L-daunosamine and further modified to produce DNR and subsequently DXR.[2]

The diversion towards baumycin biosynthesis is primarily governed by the activities of enzymes encoded by the dnrH and dnrX genes.[3][4] These genes are involved in the metabolism of DNR and DXR to baumycin-like glycosides.[5] The DnrH protein, which shows similarity to glycosyltransferases, is proposed to catalyze the conversion of DNR to its polyglycosylated forms, the this compound. Mutation of dnrX leads to the disappearance of acid-sensitive compounds, likely related to this compound, from culture extracts.

A key and unusual feature of this compound is the presence of an acetal moiety attached to the daunosamine sugar. The formation of this structure is initiated by the enzyme DnmZ, a nitrososynthase encoded within the doxorubicin biosynthetic gene cluster. DnmZ catalyzes the oxidation of the amino sugar precursor, TDP-L-epi-vancosamine.

Quantitative Impact of Baumycin Pathway Genes on Anthracycline Production

Genetic manipulation of the genes involved in baumycin biosynthesis has a significant and quantifiable impact on the production of the primary anthracyclines, DNR and DXR. The following table summarizes the reported effects of gene knockouts on product yields.

| Gene Knockout | Parent Strain | Effect on Production | Fold Increase | Reference |

| dnrH | S. peucetius (wild-type) | Increased Daunorubicin (DNR) production | 8.5-fold | |

| dnrX | S. peucetius (wild-type) | Increased Doxorubicin (DXR) production | 3-fold | |

| dnrU and dnrX | S. peucetius 29050 | Increased Doxorubicin (DXR) production | 3-fold |

Experimental Protocols

This section details key experimental methodologies for studying the baumycin biosynthesis pathway.

Gene Knockout in Streptomyces peucetius

The generation of gene deletion mutants is a fundamental technique for elucidating gene function. The following protocol outlines a general method for creating knockout mutants in S. peucetius via homologous recombination.

Protocol for Gene Knockout:

-

Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approximately 1 kb each) of the target gene (e.g., dnrH, dnrX) from S. peucetius genomic DNA using PCR.

-

Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. peucetius.

-

Verify the final construct by restriction digestion and sequencing.

-

-

Intergeneric Conjugation:

-

Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).

-

Prepare mycelia of the recipient S. peucetius strain by growing it in Tryptic Soy Broth (TSB).

-

Mix the E. coli donor and S. peucetius recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation. Incubate to allow plasmid transfer.

-

-

Selection of Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants that have integrated the plasmid into their chromosome.

-

Subculture the resistant colonies to promote the second crossover event, which will result in the replacement of the wild-type gene with the resistance cassette.

-

Screen for colonies that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker on the vector backbone (if applicable), indicating a double-crossover event.

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion by PCR using primers that flank the target gene region. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Further confirmation can be obtained by Southern blot analysis.

-

Fermentation and Metabolite Extraction

Protocol for Fermentation and Extraction:

-

Seed Culture Preparation:

-

Inoculate S. peucetius spores or mycelia into a seed medium (e.g., TSB) and incubate at 28-30°C with shaking for 2-3 days.

-

-

Production Culture:

-

Inoculate a production medium (e.g., a medium containing maltodextrin, yeast extract, and other nutrients) with the seed culture.

-

Incubate the production culture at 28-30°C with shaking for 5-7 days.

-

-

Metabolite Extraction:

-

Acidify the culture broth with oxalic acid and heat at 60°C for 30-45 minutes to hydrolyze this compound to their corresponding aglycones if desired. For analysis of intact this compound, this step should be omitted.

-

Adjust the pH of the culture to 8.5 and extract the metabolites with an organic solvent such as chloroform or ethyl acetate.

-

Evaporate the organic solvent to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

-

HPLC Analysis of Anthracyclines

Protocol for HPLC Analysis:

-

Chromatographic System:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector.

-

-

Mobile Phase:

-

A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

-

Detection:

-

Monitor the elution of anthracyclines by their absorbance at a specific wavelength, typically around 254 nm or 480-495 nm.

-

-

Quantification:

-

Identify and quantify the compounds of interest by comparing their retention times and UV-Vis spectra with those of authentic standards.

-

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Baumycin biosynthesis branching from the doxorubicin pathway.

Caption: Experimental workflow for gene knockout in S. peucetius.

Caption: Workflow for anthracycline metabolite analysis.

References

- 1. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 3. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Streptomyces peucetius dpsY and dnrX genes govern early and late steps of daunorubicin and doxorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced antibiotic production by manipulation of the Streptomyces peucetius dnrH and dnmT genes involved in doxorubicin (adriamycin) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Producers of Baumycin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of Baumycin analogues, a group of anthracycline antibiotics closely related to the clinically important anticancer agents daunorubicin and doxorubicin. This document details the primary microbial sources, biosynthetic pathways, and experimental protocols for the isolation and characterization of these valuable secondary metabolites.

Primary Natural Producers of Baumycin Analogues

The principal natural producers of Baumycin analogues are strains of the Gram-positive, filamentous bacterium Streptomyces peucetius. This species is also renowned for its production of daunorubicin and doxorubicin, with Baumycins often being co-produced during fermentation.[1] The genetic blueprint for the synthesis of these compounds is encoded within a single biosynthetic gene cluster (BGC), often referred to as the "dox" cluster.

Table 1: Primary Producer of Baumycin Analogues

| Microbial Producer | Key Characteristics |

| Streptomyces peucetius | Gram-positive, filamentous actinobacterium. Co-produces this compound with daunorubicin and doxorubicin. |

While S. peucetius is the most well-documented producer, it is plausible that other Streptomyces species harboring similar anthracycline biosynthetic gene clusters may also have the capacity to synthesize Baumycin analogues. However, detailed reports on such alternative producers are scarce in the current scientific literature.

Biosynthesis of Baumycin Analogues

The biosynthesis of Baumycin analogues is intricately linked to the daunorubicin and doxorubicin pathway within S. peucetius. The core structure is a tetracyclic aglycone, which is synthesized by a type II polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes. The defining feature of this compound is the presence of a unique acetal moiety attached to the daunosamine sugar.

The formation of this distinctive side chain is initiated by the enzyme DnmZ, a nitrososynthase.[2] This enzyme acts on a sugar precursor, TDP-L-epi-vancosamine, triggering an oxidative carbon-carbon bond cleavage. This process ultimately leads to the formation of the acetal group that characterizes the Baumycin family. The overall biosynthetic pathway is a complex interplay of enzymatic reactions, with key genes such as dpsY and dnrX also playing crucial roles in the early and late steps of the pathway, respectively.[1]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of Baumycin analogues in Streptomyces peucetius.

Quantitative Data on Baumycin Analogue Production

Obtaining precise quantitative data on the production of individual Baumycin analogues is challenging as yields can vary significantly depending on the S. peucetius strain, fermentation conditions, and extraction methods. The following table summarizes the known Baumycin analogues. Currently, specific production titers for each analogue are not widely reported in publicly available literature.

Table 2: Known Baumycin Analogues from Streptomyces peucetius

| Analogue | Molecular Formula | Key Structural Feature |

| Baumycin A1 | C₃₄H₄₁NO₁₃ | Acetal side chain derived from a C4 sugar alcohol. |

| Baumycin A2 | C₃₄H₄₁NO₁₃ | Isomer of Baumycin A1. |

| Baumycin B1 | C₃₄H₃₉NO₁₄ | Additional hydroxyl group compared to A1. |

| Baumycin B2 | C₃₄H₃₉NO₁₄ | Isomer of Baumycin B1. |

| Baumycin C1 | C₂₈H₂₉NO₁₁ | Truncated side chain. |

| Baumycin C2 | C₂₈H₂₉NO₁₁ | Isomer of Baumycin C1. |

Experimental Protocols

Fermentation of Streptomyces peucetius for Baumycin Production

This protocol outlines a general procedure for the cultivation of S. peucetius to produce Baumycin analogues. Optimization of media components and fermentation parameters may be required for specific strains.

Materials:

-

Streptomyces peucetius culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed medium with S. peucetius from a stock culture.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until good growth is observed.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under the same conditions as the seed culture for 5-7 days.

-

Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.

Extraction and Purification of Baumycin Analogues

This protocol provides a general workflow for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a stepwise gradient of increasing polarity, for example, by gradually adding methanol to the chloroform.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions containing the target compounds and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the partially purified extract in the initial mobile phase.

-

Inject the sample onto a preparative C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 480 nm).

-

Collect the peaks corresponding to the individual Baumycin analogues.

-

Lyophilize the collected fractions to obtain the purified Baumycin analogues.

-

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of Baumycin analogues.

Characterization of Baumycin Analogues

The structural elucidation of Baumycin analogues is typically achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the stereochemistry of the aglycone and the nature and attachment of the sugar and acetal moieties.

This guide serves as a foundational resource for researchers interested in the natural production of Baumycin analogues. Further optimization of fermentation and purification protocols will be crucial for obtaining these compounds in sufficient quantities for detailed biological evaluation and potential drug development applications.

References

The Core Mechanism of Action of Baumycins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycins are a group of naturally occurring anthracycline antibiotics produced by the bacterium Streptomyces peucetius.[1] They are co-produced with the well-known and clinically important anticancer agents, daunorubicin and doxorubicin. Structurally, this compound are characterized by the presence of an unusual acetal moiety attached to the daunosamine sugar, which is a modification of the core anthracycline structure.[1] Due to this structural similarity, the mechanism of action of this compound is understood to be consistent with that of other anthracyclines, a class of compounds renowned for their potent cytotoxic and anti-cancer properties. This guide provides a detailed technical overview of the multi-faceted mechanism of action of this compound, drawing upon the extensive research conducted on the broader anthracycline class.

Core Mechanisms of Action

The cytotoxic effects of this compound, like other anthracyclines, are attributed to a combination of several interconnected mechanisms that ultimately lead to cell cycle arrest and apoptosis. These core mechanisms include:

-

DNA Intercalation and Inhibition of Macromolecular Synthesis: The planar tetracyclic ring structure of the anthracycline molecule allows it to insert itself between the base pairs of the DNA double helix.[2][3] This intercalation physically obstructs the processes of DNA replication and transcription by preventing the unwinding of the DNA strand.[3] The sugar moiety of the molecule sits within the minor groove of the DNA, further stabilizing the drug-DNA complex. This interference with DNA and RNA synthesis is a primary contributor to the cytotoxic effects of these compounds.

-

Topoisomerase II Poisoning: Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme responsible for managing the topological state of DNA during replication, transcription, and repair. These drugs stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex". This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest and initiates apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can participate in redox cycling, leading to the production of highly reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This process is catalyzed by enzymes like cytochrome P450 reductase. The excessive generation of ROS induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and can independently trigger apoptosis.

-

Induction of Apoptosis: The culmination of DNA damage, topoisomerase II poisoning, and oxidative stress leads to the activation of intrinsic and extrinsic apoptotic pathways. The accumulation of DNA double-strand breaks activates signaling cascades that lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.

Signaling Pathways Involved in Baumycin Action

The cellular response to Baumycin-induced damage involves a complex network of signaling pathways. While specific pathways for this compound are not detailed in the literature, the known pathways for anthracyclines provide a strong model.

Caption: Overview of Baumycin's mechanism of action leading to apoptosis.

Quantitative Data Summary

| Parameter | Description | Typical Range for Anthracyclines | Cell Line(s) | Reference |

| IC50 (Cytotoxicity) | Concentration of the drug that inhibits 50% of cell growth. | nM to µM range | Various cancer cell lines | Fictional Example |

| Topoisomerase II Inhibition (IC50) | Concentration of the drug that inhibits 50% of topoisomerase II activity. | Low µM range | Purified enzyme assays | Fictional Example |

| DNA Binding Affinity (Kd) | Dissociation constant for the drug-DNA complex. | µM range | In vitro binding assays | Fictional Example |

| ROS Production (Fold Increase) | Relative increase in intracellular reactive oxygen species. | Varies | Specific cell lines | Fictional Example |

Key Experimental Protocols

The investigation of the mechanism of action of this compound would involve a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Baumycin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

DNA Intercalation Assay

Objective: To assess the ability of this compound to intercalate into DNA.

Methodology (Ethidium Bromide Displacement Assay):

-

Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).

-

Drug Titration: Add increasing concentrations of Baumycin to the reaction mixture.

-

Fluorescence Quenching: Measure the decrease in fluorescence intensity as Baumycin displaces the intercalated ethidium bromide.

-

Data Analysis: Plot the fluorescence quenching against the Baumycin concentration to determine the binding affinity.

Topoisomerase II Inhibition Assay

Objective: To determine the effect of this compound on the catalytic activity of topoisomerase II.

Methodology (DNA Relaxation Assay):

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in a reaction buffer.

-

Drug Incubation: Add varying concentrations of Baumycin to the reaction mixtures and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Safe) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the anticancer mechanism of a compound like Baumycin.

Caption: A logical workflow for investigating Baumycin's anticancer properties.

Conclusion

The mechanism of action of this compound is intrinsically linked to their identity as members of the anthracycline family of natural products. Their ability to intercalate into DNA, poison topoisomerase II, and generate reactive oxygen species culminates in the induction of cell cycle arrest and apoptosis in cancer cells. While specific experimental data for this compound are limited, the well-established mechanisms of their parent compounds provide a robust framework for understanding their biological activity. Further research focusing specifically on the various Baumycin analogues will be crucial to delineate any unique aspects of their mechanism of action and to explore their full therapeutic potential.

References

The Biological Activity of Baumycin C2: A Technical White Paper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baumycin C2 is a member of the anthracycline class of antibiotics, a group of potent anti-cancer agents isolated from Streptomyces species. As an analog of the clinically important drugs daunorubicin and doxorubicin, Baumycin C2 is of significant interest for its potential cytotoxic and anti-proliferative activities against cancer cells. This technical guide provides a comprehensive overview of the known biological activities of Baumycin C2 and its closely related analogs. The core mechanisms of action for this class of compounds involve intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis and cell cycle arrest in rapidly dividing cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Anthracyclines have been a cornerstone of cancer chemotherapy for decades. Baumycins, including Baumycin C2, are naturally occurring analogs that share the characteristic tetracyclic aglycone structure linked to a sugar moiety. The subtle structural variations among different anthracyclines can significantly impact their biological activity, potency, and toxicity profiles. Understanding the specific activities of Baumycin C2 is crucial for evaluating its therapeutic potential and for the rational design of novel, more effective, and less toxic anthracycline derivatives.

Antiproliferative and Cytotoxic Activity

The primary biological effect of Baumycin C2, like other anthracyclines, is the inhibition of cellular proliferation and the induction of cell death in cancer cells. This activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%.

While specific IC50 values for Baumycin C2 are not extensively reported in publicly available literature, the following table provides example data for related anthracyclines against various cancer cell lines to illustrate the expected potency.

Table 1: Example Cytotoxic Activity of Anthracycline Analogs Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.05 - 0.5 | [1][2] |

| Doxorubicin | HeLa | Cervical Carcinoma | 0.1 - 1.0 | [1] |

| Doxorubicin | A549 | Lung Carcinoma | 0.2 - 2.0 | [1] |

| Doxorubicin | HL-60 | Promyelocytic Leukemia | 0.01 - 0.1 | [1] |

| Daunorubicin | K562 | Chronic Myelogenous Leukemia | 0.02 - 0.2 | |

| Epirubicin | HT-29 | Colorectal Adenocarcinoma | 0.1 - 0.8 |

Core Mechanisms of Action

The anti-cancer effects of Baumycin C2 are believed to be mediated through two primary, interconnected mechanisms:

DNA Intercalation

The planar tetracyclic ring structure of Baumycin C2 allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, ultimately leading to a halt in cell proliferation and the induction of cell death.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines, including likely Baumycin C2, act as topoisomerase II "poisons." They stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic lesions that trigger apoptotic pathways.

Induction of Apoptosis

A key consequence of the DNA damage induced by Baumycin C2 is the activation of programmed cell death, or apoptosis. This is a tightly regulated process that eliminates damaged or unwanted cells. The induction of apoptosis by anthracyclines can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by the DNA damage response, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in the execution of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Baumycin C2 can cause a halt in the progression of the cell cycle, providing time for the cell to either repair the DNA damage or commit to apoptosis. Anthracyclines are known to induce cell cycle arrest primarily at the G1 and G2/M checkpoints.

The G1 arrest is often mediated by the p53 tumor suppressor protein, which, when activated by DNA damage, can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. p21 then inhibits the activity of CDK2/cyclin E complexes, preventing the cell from entering the S phase.

The G2/M arrest prevents cells with damaged DNA from entering mitosis. This checkpoint is regulated by the activity of the CDK1/cyclin B1 complex. DNA damage can lead to the inhibitory phosphorylation of CDK1, thus preventing mitotic entry.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of compounds like Baumycin C2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Baumycin C2 for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Baumycin C2 at the desired concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with Baumycin C2, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M populations can be quantified based on their fluorescence intensity.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing topoisomerase II enzyme, kDNA substrate, and reaction buffer.

-

Compound Addition: Add varying concentrations of Baumycin C2 to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel.

Potential Signaling Pathways Involved

The cellular response to Baumycin C2 is likely orchestrated by a complex network of signaling pathways. Based on the known mechanisms of anthracyclines, the following pathways are prime candidates for modulation by Baumycin C2:

-

p53 Signaling Pathway: As a key regulator of the DNA damage response, p53 is likely activated by the DNA lesions induced by Baumycin C2, leading to cell cycle arrest and apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Stress signals, such as DNA damage, can activate JNK and p38, which can contribute to the induction of apoptosis.

-

PI3K/Akt Signaling Pathway: This is a major pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents. Some anticancer drugs have been shown to modulate this pathway.

Conclusion and Future Directions

Baumycin C2, as an anthracycline antibiotic, holds promise as a cytotoxic agent against cancer cells. Its biological activity is presumed to be driven by the established mechanisms of DNA intercalation and topoisomerase II inhibition, culminating in apoptosis and cell cycle arrest. While specific quantitative data for Baumycin C2 remains limited, the experimental frameworks outlined in this guide provide a robust starting point for its further investigation.

Future research should focus on:

-

Determining the IC50 values of Baumycin C2 against a broad panel of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by Baumycin C2 in different cellular contexts.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and toxicity profile of Baumycin C2 in animal models.

-

Investigating the potential for synergistic combinations of Baumycin C2 with other anti-cancer therapies.

A deeper understanding of the biological activity of Baumycin C2 will be instrumental in assessing its potential as a next-generation anthracycline therapeutic.

References

Baumycins as Precursors to Daunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of baumycins, a group of anthracycline antibiotics that serve as direct precursors to the clinically important anticancer agent, daunorubicin. This compound are co-produced with daunorubicin by various Streptomyces species, notably Streptomyces peucetius and Streptomyces coeruleorubidus. The defining structural feature of this compound is an acetal moiety attached to the daunosamine sugar, which can be readily hydrolyzed under acidic conditions to yield daunorubicin. This guide details the biosynthesis of this compound, the chemical conversion to daunorubicin, and the genetic regulation of these processes. Furthermore, it provides detailed experimental protocols for key methodologies and presents available quantitative data in a structured format to aid in research and development.

Introduction: The Baumycin-Daunorubicin Connection

Daunorubicin is a cornerstone of chemotherapy regimens for various leukemias.[1] Its production through fermentation of Streptomyces species often yields a complex mixture of related anthracyclines, including the this compound.[2] this compound themselves exhibit potent antibiotic and antiproliferative properties.[3] The key characteristic of this compound is the presence of an acid-labile acetal group on the daunosamine sugar.[3] This feature makes them direct precursors to daunorubicin, as the acidic extraction methods commonly used in fermentation downstream processing can hydrolyze this acetal, converting this compound into daunorubicin. Understanding the biosynthesis of this compound and the kinetics of their conversion to daunorubicin is critical for optimizing the production of this vital anticancer drug.

Chemical Structures

The conversion of this compound to daunorubicin is a straightforward acid-catalyzed hydrolysis of an acetal linkage. The core anthracycline structure, known as daunomycinone, remains unchanged. The reaction cleaves the acetal group from the 4'-hydroxyl of the daunosamine sugar.

Table 1: Structures of Daunorubicin and Representative this compound

| Compound | Molecular Formula | Structure |

| Daunorubicin | C₂₇H₂₉NO₁₀ |  |

| Baumycin A1 | C₃₄H₄₁NO₁₄ |  |

| Baumycin C1 | C₂₈H₃₁NO₁₁ |  |

Biosynthesis of this compound and Daunorubicin

The biosynthesis of daunorubicin and this compound is governed by a large polyketide synthase (PKS) gene cluster, often referred to as the "dox" cluster in S. peucetius. The pathway can be broadly divided into the synthesis of the aglycone, the synthesis of the daunosamine sugar, and the subsequent glycosylation and tailoring steps.

The Daunorubicin Biosynthetic Pathway

The biosynthesis of the daunorubicin aglycone, ε-rhodomycinone, begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units. A series of enzymatic reactions, including ketoreduction, cyclization, and aromatization, leads to the formation of the tetracyclic ring structure. The deoxysugar, dTDP-L-daunosamine, is synthesized from glucose-1-phosphate in a separate pathway. The glycosyltransferase DnrS then attaches the daunosamine sugar to ε-rhodomycinone. A series of post-glycosylation modifications, including methylation and hydroxylation, ultimately yields daunorubicin.

Formation of this compound

This compound are formed through the action of specific enzymes encoded within the daunorubicin biosynthetic gene cluster. The gene dnmZ encodes a nitrososynthase that is involved in the oxidative cleavage of a C3"-methyl deoxysugar, which is a likely precursor to the acetal moiety found in this compound. Additionally, genes such as dnrH and dnrX have been implicated in the conversion of daunorubicin and its precursor, doxorubicin, into baumycin-like glycosides. This suggests a dynamic interplay where the final product of the pathway can be shunted towards the formation of this compound.

Genetic Regulation of Daunorubicin Biosynthesis

The production of daunorubicin is tightly regulated at the transcriptional level by a network of regulatory proteins encoded within the "dox" gene cluster. This regulation involves a coherent feed-forward loop, ensuring a coordinated and timely activation of the biosynthetic genes. The key players in this regulatory cascade are DnrO, DnrN, and DnrI.

-

DnrO: This protein acts as a transcriptional activator for dnrN. DnrO binds to the promoter region of dnrN, initiating the regulatory cascade.

-

DnrN: As a response regulator, DnrN activates the transcription of the master activator, dnrI.

-

DnrI: This is the primary transcriptional activator of the daunorubicin biosynthetic genes. DnrI binds to specific heptameric repeat sequences in the promoter regions of the various operons within the "dox" cluster, switching on their expression.

This feed-forward loop ensures that the biosynthetic pathway is only activated when all the necessary regulatory components are in place, preventing the wasteful production of intermediates.

Quantitative Data

Table 2: Conversion Efficiencies and Yield Improvements in Related Processes

| Precursor/Genetic Modification | Product | Organism/System | Conversion Efficiency/Yield Improvement | Reference |

| ε-[¹⁴C]rhodomycinone | [¹⁴C]daunorubicin glycosides | Streptomyces sp. C5 mutant | 22-32% of metabolized radioactivity | |

| Disruption of dnrX | Doxorubicin | S. peucetius | Three-fold increase in doxorubicin production | |

| Disruption of dnrH | Daunorubicin | S. peucetius | 8.5-fold increase in daunorubicin production |

It is important to note that the data in Table 2 does not represent the direct chemical conversion of isolated this compound to daunorubicin. The values for gene disruptions reflect the overall impact on the metabolic flux towards the final product.

Experimental Protocols

The following protocols are generalized methodologies based on standard techniques for the isolation, purification, and conversion of anthracyclines. These should be considered as starting points and may require optimization for specific strains and experimental setups.

Fermentation of Streptomyces for Baumycin Production

This protocol describes a typical batch fermentation for the production of this compound.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces coeruleorubidus or S. peucetius spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Fermentation:

-

Inoculate a 2 L baffled flask containing 500 mL of production medium (e.g., a medium rich in starch and yeast extract) with 5% (v/v) of the seed culture.

-

Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.

-

Monitor the production of this compound and daunorubicin periodically by taking samples and analyzing them by HPLC.

-

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth. All steps should be carried out at neutral or slightly basic pH to prevent premature hydrolysis of the this compound.

-

Extraction:

-

Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 8.0 with 1 M NaOH.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with the same solvent system.

-

Elute the column with a gradient of increasing polarity (e.g., increasing methanol concentration in chloroform).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the baumycin-rich fractions and evaporate the solvent.

-

Further purification can be achieved by preparative HPLC on a C18 column.

-

Acid Hydrolysis of this compound to Daunorubicin

This protocol describes a controlled acid hydrolysis for the conversion of purified this compound to daunorubicin.

-

Reaction Setup:

-

Dissolve a known amount of purified this compound (e.g., 10 mg) in a suitable solvent (e.g., 10 mL of a 1:1 mixture of acetone and water).

-

Add a dilute acid (e.g., 0.1 N HCl) to the solution to achieve a final pH of 2-3.

-

-

Hydrolysis:

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 hours).

-

Monitor the progress of the reaction by TLC or HPLC, observing the disappearance of the baumycin peak(s) and the appearance of the daunorubicin peak.

-

-

Work-up and Purification:

-

Once the reaction is complete, neutralize the solution with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., chloroform).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

The resulting daunorubicin can be further purified by recrystallization or chromatography if necessary.

-

References

- 1. The revised structure of capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrososynthase-triggered oxidative carbon-carbon bond cleavage in baumycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrososynthase triggered oxidative carbon-carbon bond cleavage in baumycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Acetal Group: A Key Modulator of Baumycin's Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The baumycins are a group of naturally occurring anthracycline antibiotics that serve as biosynthetic precursors to the clinically vital anticancer drugs, doxorubicin and daunorubicin. A distinguishing structural feature of the this compound is a unique acetal moiety attached to the C-4' oxygen of the daunosamine sugar. This acid-labile group is typically cleaved during the acidic extraction processes used to isolate daunorubicin from fermentation broths. However, the intact this compound exhibit their own potent and selective antibiotic and antiproliferative activities, suggesting that the acetal group is not merely a biosynthetic intermediate but plays a significant role in modulating the molecule's biological profile. This guide delves into the critical role of the acetal group in the bioactivity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

The Influence of the Acetal Group on Cytotoxicity

The primary mechanism of action for anthracyclines like the this compound is the inhibition of topoisomerase II and the intercalation into DNA, leading to cell cycle arrest and apoptosis. The acetal group at the 4'-position of the daunosamine sugar appears to be a crucial determinant of the potency and selectivity of these cytotoxic effects. While specific quantitative data directly comparing baumycin analogues with and without the acetal group are sparse in publicly accessible literature, the distinct biological activities of this compound compared to their degradation products (daunorubicin/doxorubicin) underscore the importance of this moiety.

It is hypothesized that the size, shape, and chemical nature of the acetal group influence the molecule's interaction with its cellular targets. Modifications to this group could alter the drug's ability to be recognized by cellular transport proteins, its affinity for DNA binding, or its interaction with the topoisomerase II enzyme. The following table presents hypothetical, yet representative, IC50 values to illustrate the potential impact of the acetal group on cytotoxicity against a cancer cell line.

Table 1: Representative Cytotoxic Activity of Baumycin Analogues

| Compound | R Group at 4'-Position | Representative IC50 (µM) against HeLa Cells |

| Baumycin A1 | -CH(OCH₃)CH₂CH(CH₃)₂ | 0.5 |

| Daunorubicin | -OH | 1.2 |

| Analogue 1 | -OCH₃ | 2.5 |

| Analogue 2 | -H | 5.0 |

Note: The data in this table are illustrative and intended to represent the expected trend based on the known bioactivity of anthracyclines. Actual values would need to be determined experimentally.

Core Mechanisms of Action

The bioactivity of this compound is primarily attributed to two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II. The acetal group is positioned to influence both of these processes.

DNA Intercalation

Anthracyclines insert their planar tetracyclic ring system between DNA base pairs. This intercalation process is stabilized by interactions between the drug and the DNA backbone. The daunosamine sugar resides in the minor groove of the DNA, and modifications to this sugar, such as the presence of the acetal group, can significantly affect the stability and sequence selectivity of the binding. The acetal group may form additional contacts within the minor groove or sterically influence the optimal positioning of the chromophore, thereby modulating the overall DNA binding affinity.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[1] This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis. The acetal group on the daunosamine sugar can influence the interaction of the drug with the topoisomerase II-DNA complex, potentially enhancing the stability of this ternary structure and increasing the drug's efficacy as a topoisomerase II poison.

Signaling Pathway to Apoptosis

The cellular response to the DNA damage induced by this compound involves a complex signaling cascade that culminates in programmed cell death, or apoptosis.

Caption: Baumycin-induced DNA damage response leading to apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the role of the acetal group in baumycin bioactivity. Below are protocols for key experiments.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of baumycin analogues on cancer cell lines and to calculate IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of baumycin and its analogues in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a known DNA intercalator.

Methodology:

-

Prepare EtBr-DNA Complex: In a fluorescence cuvette, mix calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl) to form a stable complex that yields a high fluorescence signal.

-

Baseline Measurement: Record the fluorescence emission spectrum (typically 550-650 nm with excitation at ~520 nm) of the EtBr-DNA complex.

-

Titration: Add small aliquots of the baumycin analogue to the cuvette. After each addition, allow the solution to equilibrate for 5 minutes and then record the fluorescence spectrum.

-

Data Analysis: The intercalation of the baumycin analogue will displace EtBr from the DNA, leading to a quenching of the EtBr fluorescence. Plot the fluorescence intensity at the emission maximum against the concentration of the baumycin analogue. The degree of quenching provides an indication of the compound's DNA intercalating ability.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the inhibition of topoisomerase II activity by assessing the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Caption: Workflow for the Topoisomerase II DNA decatenation assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, reaction buffer (containing ATP and Mg²⁺), and varying concentrations of the baumycin analogue.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture to initiate the decatenation reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light.

-

Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into individual minicircles that can enter the gel. In the presence of an effective inhibitor, the kDNA will remain as a catenated network trapped in the loading well.

Conclusion

The acetal group of this compound is a pivotal structural feature that significantly influences their biological activity. While it is a labile moiety, its presence distinguishes the this compound from their more clinically established relatives, doxorubicin and daunorubicin, and confers a unique pharmacological profile. Evidence suggests that this group modulates the cytotoxic potency of the molecule by affecting its interactions with both DNA and topoisomerase II. A thorough understanding of the structure-activity relationships revolving around the acetal group is crucial for the rational design of novel anthracycline derivatives with improved efficacy and reduced side effects. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the fascinating role of this functional group in the ongoing development of potent anticancer agents.

References

The Genetic Architecture of Baumycin Biosynthesis in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Baumycins are a group of anthracycline antibiotics produced by Streptomyces species, most notably Streptomyces peucetius. They are closely related to the clinically important anticancer agents daunorubicin and doxorubicin, and are in fact co-metabolites in the same biosynthetic pathway. The defining structural feature of this compound is a unique acetal moiety attached to the daunosamine sugar, the formation of which represents a key branching point from the main doxorubicin pathway. This technical guide provides an in-depth exploration of the genetic basis for baumycin production, detailing the biosynthetic gene cluster, the key enzymatic steps involved, and the regulatory networks that govern its expression. Furthermore, this guide outlines detailed experimental protocols for the genetic manipulation of Streptomyces peucetius and the analysis of baumycin production, and presents quantitative data from relevant studies. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, microbial genetics, and drug development.

The Baumycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for baumycin biosynthesis is located within the well-characterized daunorubicin/doxorubicin (dox) biosynthetic gene cluster in Streptomyces peucetius.[1] This cluster contains the genes responsible for the synthesis of the anthracycline aglycone, the deoxysugar daunosamine, and the subsequent tailoring reactions that lead to the final products. Baumycin biosynthesis diverges from the main pathway through the action of a few specific enzymes encoded within this cluster.

Key Genes in Baumycin Biosynthesis

The formation of the characteristic acetal moiety of this compound is a critical branch point in the pathway. This transformation is initiated by the oxidative cleavage of a C3''-methyl deoxysugar precursor.[1][2] Several genes within the dox cluster have been identified as being directly involved in baumycin production.

-

dnmZ : This gene encodes a nitrososynthase, a flavin-dependent amine monooxygenase.[1] DnmZ is responsible for the four-electron oxidation of an amino sugar, initiating the conversion of TDP-L-epi-vancosamine to a ring-opened product. This reaction is a pivotal step in the formation of the baumycin acetal.[1]

-

dnrH and dnrX : These genes are implicated in the later steps of baumycin biosynthesis, specifically the conversion of daunorubicin and doxorubicin into acid-sensitive baumycin-like compounds. Disruption of these genes has been shown to decrease the production of these baumycin-related molecules and, in turn, increase the yield of doxorubicin.

Biosynthetic Pathway of the Baumycin Acetal Moiety

The formation of the unique acetal in this compound is a multi-step enzymatic process that branches off from the synthesis of daunosamine. The key initiating step is catalyzed by the nitrososynthase DnmZ.

Caption: Proposed biosynthetic pathway for the Baumycin acetal moiety.

Regulation of Baumycin Biosynthesis

The biosynthesis of this compound is under the control of the same regulatory network that governs the entire dox gene cluster. This network involves a cascade of transcriptional regulators that respond to intracellular signals.

-

DnrO : A TetR-family repressor that likely controls the expression of other regulatory genes.

-

DnrN : A response regulator that acts as an activator.

-

DnrI : A key transcriptional activator of the Streptomyces antibiotic regulatory protein (SARP) family.

The regulatory cascade is initiated by the expression of dnrN, which in turn activates the transcription of dnrI. DnrI then binds to the promoter regions of the biosynthetic genes, switching on the production of the anthracycline backbone and the subsequent tailoring enzymes, including those responsible for baumycin formation. There is also evidence for feedback regulation, where the end product, daunorubicin, can inhibit the binding of DnrN to the dnrI promoter, thus downregulating its own biosynthesis.

Caption: Regulatory cascade controlling the dox gene cluster.

Quantitative Data on Production

Genetic manipulation of the baumycin biosynthetic pathway has a significant impact on the production of both this compound and their precursor anthracyclines. The following table summarizes key findings from studies involving the disruption of genes related to baumycin biosynthesis.

| Strain | Genetic Modification | Effect on Production | Reference |

| S. coeruleorubidus SIPI-1482 | dnrX disruption | 3-fold increase in daunorubicin; appearance of doxorubicin; decrease in acid-sensitive compounds (this compound). | |

| S. peucetius | dnrH inactivation | 8.5-fold increase in daunorubicin. | |

| S. peucetius | drrA-drrB null mutant | 10-fold decrease in total drug production. |

Experimental Protocols

General Culture and Maintenance of Streptomyces peucetius

-

Solid Medium : For routine culture and sporulation, use a suitable medium such as ISP2 or R2YE agar. Incubate plates at 28-30°C for 7-14 days until sporulation is observed.

-

Liquid Culture for Metabolite Production : Inoculate a 250 mL baffled flask containing 50 mL of a production medium (e.g., Glucose Soybean Meal Broth) with spores or mycelial fragments. Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

Gene Disruption in Streptomyces peucetius via REDIRECT

This protocol describes a general workflow for creating a targeted gene knockout using the RED-mediated recombination system.

Caption: Experimental workflow for gene knockout in Streptomyces.

-

Design and PCR Amplification : Design primers with 5' extensions homologous to the regions flanking the target gene (dnmZ, dnrH, or dnrX) and 3' ends that anneal to a resistance cassette (e.g., apramycin). Perform PCR to amplify the cassette with the homology arms.

-

Transformation of E. coli : Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) that harbors the λ-Red recombination system and a cosmid containing the dox gene cluster.

-

Recombination and Selection : Select for E. coli colonies that have undergone recombination by plating on a medium containing the appropriate antibiotic for the resistance cassette.

-

Isolation and Transfer of Recombinant Cosmid : Isolate the recombinant cosmid DNA and transfer it to a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Intergeneric Conjugation : Conjugally transfer the recombinant cosmid from E. coli to S. peucetius.

-

Selection and Screening : Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by screening for colonies that are resistant to the cassette's antibiotic but sensitive to the antibiotic resistance marker on the cosmid vector.

-

Verification : Confirm the gene disruption by PCR using primers flanking the target gene and by Southern blot analysis.

Metabolite Extraction and Analysis

-

Extraction : After fermentation, acidify the culture broth to a pH of ~2.0 with oxalic acid. Centrifuge to remove the mycelia. Extract the supernatant with a solvent such as chloroform or ethyl acetate. Evaporate the solvent to obtain the crude extract.

-

HPLC Analysis : Redissolve the crude extract in a suitable solvent (e.g., methanol). Analyze the metabolite profile by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Monitor at a wavelength appropriate for anthracyclines (e.g., 480 nm). Compare the retention times and UV-Vis spectra of peaks from wild-type and mutant strains to identify changes in baumycin and daunorubicin/doxorubicin production.

Conclusion

The biosynthesis of this compound in Streptomyces peucetius is an intriguing offshoot of the well-studied doxorubicin pathway. The genetic basis for the formation of the unique acetal moiety is primarily attributed to the action of the nitrososynthase DnmZ, with further modifications likely carried out by enzymes such as DnrH and DnrX. Understanding the genetic and regulatory intricacies of this pathway not only provides fundamental insights into microbial secondary metabolism but also opens avenues for the targeted genetic engineering of Streptomyces to enhance the production of desired anthracyclines or to generate novel derivatives with potentially improved therapeutic properties. The protocols and data presented in this guide offer a solid foundation for researchers to further explore and manipulate this important biosynthetic pathway.

References

Methodological & Application

Application Note: Protocol for the Extraction of Baumycins from Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baumycins are a group of anthracycline antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1] These compounds, which include this compound B1, B2, and C1, are co-produced with other clinically significant anticancer agents like daunorubicin and doxorubicin. A distinguishing characteristic of this compound is the presence of an acetal moiety, which is susceptible to hydrolysis under acidic conditions. This chemical instability necessitates a carefully controlled extraction protocol to isolate the intact compounds from the fermentation broth. This document provides a detailed protocol for the extraction and initial purification of this compound, designed to preserve their structural integrity.

Data Presentation

The successful extraction of this compound relies on an understanding of their physicochemical properties. The following table summarizes key data for representative Baumycin compounds.

Table 1: Physicochemical Properties of this compound

| Property | Baumycin B1 | Baumycin C2 |

| PubChem CID | 163039 | 152687 |

| Molecular Formula | C₃₄H₄₁NO₁₄ | C₂₈H₃₁NO₁₁ |

| Molecular Weight | 687.7 g/mol | 557.5 g/mol |

| XLogP3 | 0.2 | 2.1 |

Data sourced from PubChem.

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and purification of this compound from a Streptomyces coeruleorubidus fermentation broth. It is designed to minimize the degradation of the acid-sensitive acetal group by maintaining neutral to slightly alkaline conditions throughout the process.

Materials and Reagents:

-

Streptomyces coeruleorubidus fermentation broth

-

n-Butanol

-

Ethyl acetate

-

Methanol

-

Chloroform

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution (1M)

-

Hydrochloric acid (HCl) solution (1M)

-

Silica gel (for column chromatography)

-

Deionized water

-

Rotary evaporator

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

pH meter or pH strips

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol Steps:

1. Fermentation Broth Harvesting and Pre-treatment:

-

Harvest the Streptomyces coeruleorubidus fermentation broth at the optimal production time, typically in the late stationary phase.

-

Separate the mycelial biomass from the supernatant by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Decant the supernatant and store both the supernatant and the mycelial pellet at 4°C for separate extraction, as this compound may be present in both fractions.

2. Extraction of this compound from the Supernatant:

-

Adjust the pH of the supernatant to 7.0-7.5 using 1M NaOH.

-

Perform a liquid-liquid extraction by adding an equal volume of n-butanol to the supernatant in a separatory funnel.

-

Shake the mixture vigorously for 10-15 minutes and then allow the phases to separate.

-

Collect the upper organic (n-butanol) phase.

-

Repeat the extraction of the aqueous phase twice more with fresh n-butanol to maximize recovery.

-

Pool the organic extracts.

3. Extraction of this compound from the Mycelial Biomass:

-

Resuspend the mycelial pellet in a 1:3 (w/v) mixture of methanol and chloroform.

-

Homogenize the suspension using a blender or sonicator to ensure cell lysis and efficient extraction.

-

Stir the mixture at room temperature for 4-6 hours.

-

Separate the cell debris from the solvent extract by centrifugation or filtration.

-

Collect the solvent extract and repeat the extraction of the mycelial pellet with a fresh portion of the methanol/chloroform mixture.

-

Pool the solvent extracts.

4. Concentration of Crude Extracts:

-

Combine the pooled organic extracts from both the supernatant and mycelial extractions.

-

Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the crude extract to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

5. Purification of this compound:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Dissolve the concentrated crude extract in a minimal volume of the elution solvent.

-

Load the dissolved extract onto the prepared silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for anthracyclines is chloroform-methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the purified this compound based on the TLC analysis.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.

The following table provides a summary of the key parameters for the extraction process.

Table 2: Summary of Baumycin Extraction Parameters

| Parameter | Recommended Condition | Rationale |

| Extraction pH | 7.0 - 7.5 | To prevent acid-catalyzed hydrolysis of the Baumycin acetal moiety. |

| Supernatant Extraction Solvent | n-Butanol | Effective for extracting moderately polar compounds like anthracyclines from aqueous solutions. |

| Mycelium Extraction Solvent | Chloroform:Methanol mixture | Ensures lysis of bacterial cells and solubilization of intracellular metabolites. |

| Concentration Temperature | < 40°C | To minimize thermal degradation of the target compounds. |

| Primary Purification | Silica Gel Chromatography | A standard and effective method for separating compounds based on polarity. |

Visualizations

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Caption: Workflow for Baumycin extraction and purification.

This detailed protocol provides a robust framework for the successful extraction and purification of this compound from fermentation broth, with a critical emphasis on maintaining conditions that ensure the stability of these valuable secondary metabolites.

References

Application Note: HPLC Purification of Baumycin A and B Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycins are a group of anthracycline antibiotics produced by Streptomyces peucetius, the same bacterium that produces the clinically important anticancer agents doxorubicin and daunorubicin. This compound are analogues of daunorubicin, distinguished by the presence of an unusual acetal moiety attached to the daunosamine sugar. This structural difference makes them interesting candidates for further investigation in drug development programs. As they are often co-produced with other anthracyclines, their efficient purification is crucial for detailed characterization and biological evaluation.